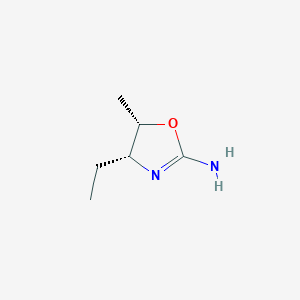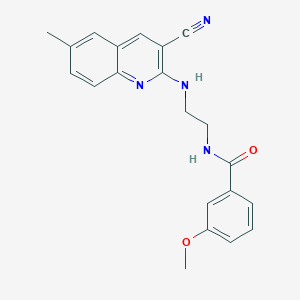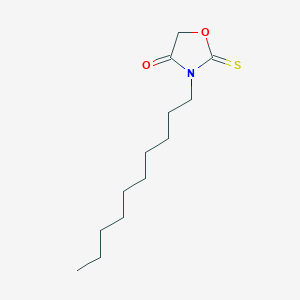
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a quinoline moiety attached to the chromen-4-one core, which is further functionalized with a methyl group and an acetate ester. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the quinoline moiety through a Friedländer synthesis. The final step involves the acetylation of the hydroxyl group to form the acetate ester. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the chromen-4-one core can interact with various enzymes, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-1-benzopyran-7-yl acetate: This compound is structurally similar but has a benzopyran core instead of a chromen-4-one core.
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-6-yl acetate: This compound differs by the position of the acetate group on the chromen core.
Uniqueness
2-Methyl-4-oxo-3-(quinolin-8-yl)-4H-chromen-7-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66819-05-4 |
|---|---|
Formule moléculaire |
C21H15NO4 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
(2-methyl-4-oxo-3-quinolin-8-ylchromen-7-yl) acetate |
InChI |
InChI=1S/C21H15NO4/c1-12-19(17-7-3-5-14-6-4-10-22-20(14)17)21(24)16-9-8-15(26-13(2)23)11-18(16)25-12/h3-11H,1-2H3 |
Clé InChI |
PRLDAZHUQKONLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)
![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)

![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)





